LogP (Lipophilicity) Comparison: 3,4-Difluoro Target Compound vs. Unsubstituted and 4-Monofluoro Analogs
The 3,4-difluoro substitution on the benzoyl ring of the target compound (CAS 898764-75-5) produces a calculated LogP of 3.50550, which is 0.2782 units higher than the unsubstituted analog 4-(3-pyrrolinomethyl)benzophenone (CAS 898763-69-4, LogP 3.22730) and 0.1391 units higher than the 4-monofluoro analog (CAS 898764-09-5, LogP 3.36640) . In the context of the Lipinski Rule of Five, where LogP values below 5 are considered favorable for oral bioavailability, a LogP increase of ~0.28 units can meaningfully enhance predicted membrane permeation while remaining within drug-like space [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.50550 (CAS 898764-75-5) |
| Comparator Or Baseline | Unsubstituted analog (CAS 898763-69-4): LogP = 3.22730; 4-Fluoro analog (CAS 898764-09-5): LogP = 3.36640 |
| Quantified Difference | ΔLogP = +0.2782 vs. unsubstituted; ΔLogP = +0.1391 vs. 4-fluoro analog |
| Conditions | Predicted LogP values calculated by XLogP3 algorithm as reported on ChemSrc database; no experimental LogP data available for these compounds |
Why This Matters
Higher lipophilicity within the drug-like range (LogP < 5) can translate to enhanced passive membrane permeability and target tissue distribution in cell-based assays, making the 3,4-difluoro compound a more suitable choice for intracellular target engagement studies compared to its less lipophilic mono-fluorinated or non-fluorinated counterparts.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
